molecular formula C23H32ClNO5 B14767758 (E)-2,6-di-tert-butyl-4-(4-(dimethylamino)styryl)-2H-pyran-2-ylium perchlorate

(E)-2,6-di-tert-butyl-4-(4-(dimethylamino)styryl)-2H-pyran-2-ylium perchlorate

Cat. No.: B14767758
M. Wt: 438.0 g/mol
InChI Key: VMHHIKFQHFTOTC-UHFFFAOYSA-M
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Description

(E)-2,6-di-tert-butyl-4-(4-(dimethylamino)styryl)-2H-pyran-2-ylium perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyran ring substituted with tert-butyl groups and a styryl group containing a dimethylamino moiety, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,6-di-tert-butyl-4-(4-(dimethylamino)styryl)-2H-pyran-2-ylium perchlorate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Styryl Group Addition: The styryl group is added through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired styryl moiety.

    Dimethylamino Substitution: The dimethylamino group is introduced via nucleophilic substitution, often using dimethylamine and a suitable leaving group.

    Formation of the Perchlorate Salt: The final step involves the formation of the perchlorate salt by reacting the pyran compound with perchloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2,6-di-tert-butyl-4-(4-(dimethylamino)styryl)-2H-pyran-2-ylium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the styryl group or other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the dimethylamino group or the pyran ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), appropriate solvents (dichloromethane, ethanol).

Major Products

Scientific Research Applications

(E)-2,6-di-tert-butyl-4-(4-(dimethylamino)styryl)-2H-pyran-2-ylium perchlorate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool in medical imaging.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (E)-2,6-di-tert-butyl-4-(4-(dimethylamino)styryl)-2H-pyran-2-ylium perchlorate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyran ring and styryl group contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,6-di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and cosmetics.

    4-(dimethylamino)benzaldehyde: A reagent used in the synthesis of various organic compounds.

    2H-pyran-2-one: A core structure in many natural products and pharmaceuticals.

Uniqueness

(E)-2,6-di-tert-butyl-4-(4-(dimethylamino)styryl)-2H-pyran-2-ylium perchlorate is unique due to its combination of functional groups, which impart distinct chemical and physical properties

Properties

Molecular Formula

C23H32ClNO5

Molecular Weight

438.0 g/mol

IUPAC Name

[4-[2-(2,6-ditert-butylpyran-4-ylidene)ethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate

InChI

InChI=1S/C23H32NO.ClHO4/c1-22(2,3)20-15-18(16-21(25-20)23(4,5)6)10-9-17-11-13-19(14-12-17)24(7)8;2-1(3,4)5/h9-16H,1-8H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

VMHHIKFQHFTOTC-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC(=CC=C2C=CC(=[N+](C)C)C=C2)C=C(O1)C(C)(C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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